molecular formula C20H26O4 B5212272 1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene

1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene

Cat. No.: B5212272
M. Wt: 330.4 g/mol
InChI Key: SCIFIWVISRLNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of multiple ethoxy and phenoxy groups attached to a dimethylbenzene core

Properties

IUPAC Name

1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-22-19-9-5-6-10-20(19)24-15-13-21-12-14-23-18-11-7-8-16(2)17(18)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFIWVISRLNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenol and 2-ethoxyphenol.

    Etherification: The phenolic hydroxyl groups are etherified using ethylene oxide under basic conditions to form the corresponding ethoxy derivatives.

    Coupling Reaction: The ethoxy derivatives are then coupled using a suitable coupling agent, such as a Grignard reagent or an organolithium compound, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: New compounds with substituted nucleophiles.

Scientific Research Applications

1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved would depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
  • 1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
  • 1-[2-[2-(2-Butoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene

Uniqueness

1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and physical properties. The specific arrangement of these groups can also affect its interactions with other molecules, making it distinct from similar compounds with different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.